7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 148.16 g/mol. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which includes a methoxy group at the 7-position. It is often utilized in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways in cellular processes .
The synthesis of 7-methoxy-1H-pyrrolo[3,2-c]pyridine can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice. Common solvents include dimethylformamide and dichloromethane, which facilitate the reaction while minimizing side products. The use of protecting groups may also be necessary to prevent undesired reactions during multi-step synthesis processes .
The molecular structure of 7-methoxy-1H-pyrrolo[3,2-c]pyridine features a pyrrolidine ring fused with a pyridine ring. The methoxy group attached to the nitrogen atom plays a crucial role in its chemical reactivity and biological activity.
7-Methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions:
The reaction conditions for these transformations typically involve the use of specific catalysts or reagents that facilitate the desired chemical changes while maintaining the integrity of the pyrrolo structure.
7-Methoxy-1H-pyrrolo[3,2-c]pyridine primarily acts as an inhibitor of tyrosine protein kinase SRC. This inhibition affects several biochemical pathways, including the p38 MAP kinase pathway, which is crucial for cellular responses to stress and inflammation.
The interaction with tyrosine protein kinase SRC leads to antiproliferative effects in various cell types, suggesting its potential utility in cancer therapy and other diseases where SRC activity is dysregulated .
7-Methoxy-1H-pyrrolo[3,2-c]pyridine exhibits properties typical of heterocyclic compounds, including reactivity towards electrophiles due to the presence of nitrogen atoms in its structure. Its stability under various conditions makes it suitable for further chemical modifications in research settings .
7-Methoxy-1H-pyrrolo[3,2-c]pyridine has several significant applications in scientific research:
The core 7-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold (CAS 1363382-40-4, MW 148.16 g/mol) is typically assembled through sequential cyclization and functionalization steps [1]. A prevalent approach involves oxidation of 2-bromo-5-methylpyridine (11) using m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12). Subsequent nitration with fuming nitric acid in sulfuric acid generates 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). Treatment with N,N-dimethylformamide dimethyl acetal in DMF affords a key enol intermediate (14), which undergoes reductive cyclization using iron powder in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) [3]. The critical 7-methoxy group is introduced either during cyclization via methoxylation of halogenated precursors or through direct nucleophilic substitution on pre-formed halogenated pyrrolopyridines. For example, 7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 446284-60-2) serves as a versatile intermediate for methoxy introduction via copper-mediated alkoxylation or palladium-catalyzed coupling [4].
Key Challenges and Solutions:
Palladium catalysis enables precise functionalization of the pyrrolo[3,2-c]pyridine core at multiple positions. Suzuki-Miyaura coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) with diverse arylboronic acids yields 6-aryl derivatives (e.g., 10a-t) in 65–92% yields [3]. This reaction tolerates electron-rich and electron-deficient boronic acids, enabling access to pharmacologically relevant analogs like the indolyl-substituted compound 10t. For C3 functionalization, halogenated precursors such as 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-96-1) undergo Stille or Negishi couplings to install alkyl, vinyl, or heteroaryl groups [7] [10].
Table 1: Palladium-Catalyzed Functionalization Examples
Precursor | Coupling Partner | Product | Yield (%) | Application |
---|---|---|---|---|
6-Bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-Trimethoxyphenylboric acid | 6-(3,4,5-Trimethoxyphenyl) derivative | 85 | Antitumor scaffold (16) |
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | Phenylboronic acid | 3-Phenyl-7-methoxy analog | 78 | Kinase inhibitor precursor |
7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | Pyrazolylboronate | 7-Pyrazolyl derivative | 70 | Bioisostere development |
Regioselectivity is governed by electronic and steric factors across the fused ring system:
Electronic Influence of Methoxy Group:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3